![molecular formula C7H7Cl2IO B14351968 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane CAS No. 92745-25-0](/img/structure/B14351968.png)
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, dichloro substituents, and an iodopropynyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor.
Introduction of Dichloro Substituents: The dichloro groups can be introduced via halogenation reactions, often using reagents such as chlorine gas or other chlorinating agents.
Attachment of the Iodopropynyl Ether Group: This step involves the reaction of a propargyl alcohol derivative with iodine to form the iodopropynyl group, followed by its attachment to the cyclopropane ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The triple bond in the iodopropynyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclobutane: Similar structure but with a cyclobutane ring.
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopentane: Similar structure but with a cyclopentane ring.
Uniqueness
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.
Eigenschaften
CAS-Nummer |
92745-25-0 |
|---|---|
Molekularformel |
C7H7Cl2IO |
Molekulargewicht |
304.94 g/mol |
IUPAC-Name |
1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H7Cl2IO/c8-7(9)4-6(7)5-11-3-1-2-10/h6H,3-5H2 |
InChI-Schlüssel |
QZPKTDWSMALOLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)COCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


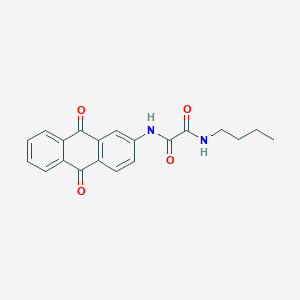

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
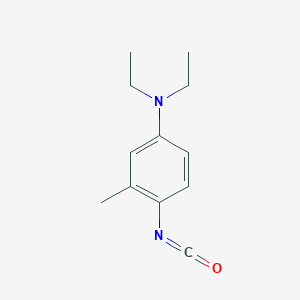
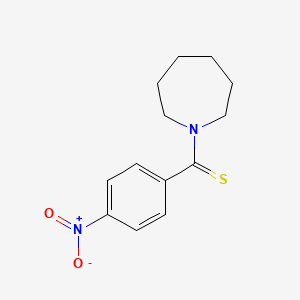

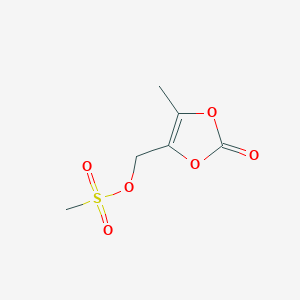
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
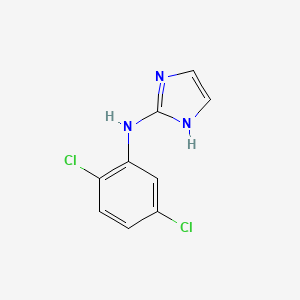
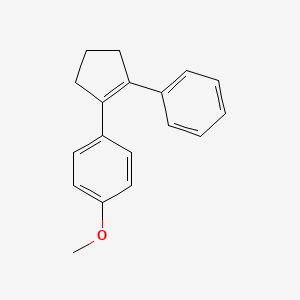
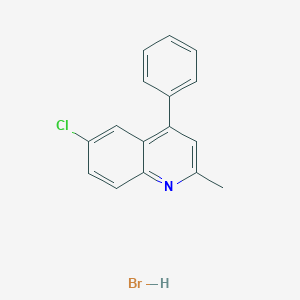
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
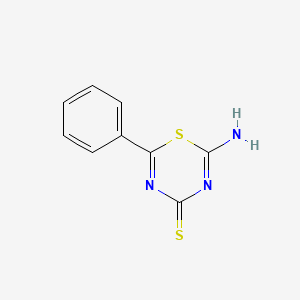
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
